molecular formula C9H20N2O4S2 B12297505 2-Amino-3-methyl-3-sulfanylbutanoic acid;2-amino-4-sulfanylbutanoic acid

2-Amino-3-methyl-3-sulfanylbutanoic acid;2-amino-4-sulfanylbutanoic acid

Cat. No.: B12297505
M. Wt: 284.4 g/mol
InChI Key: WCHNGZKHWVYRKG-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-3-sulfanylbutanoic acid: and 2-amino-4-sulfanylbutanoic acid are organic compounds that belong to the class of amino acids. These compounds are characterized by the presence of an amino group (-NH2), a carboxyl group (-COOH), and a sulfanyl group (-SH) attached to a butanoic acid backbone. The unique structural features of these compounds make them interesting subjects for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-methyl-3-sulfanylbutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-2-butanone and thiourea.

    Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pH, and solvent choice. Common solvents used in the synthesis include ethanol and water.

    Catalysts: Catalysts such as hydrochloric acid or sulfuric acid are often used to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of 2-amino-3-methyl-3-sulfanylbutanoic acid involves large-scale chemical reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also includes rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methyl-3-sulfanylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group (-SH) can be oxidized to form disulfide bonds (-S-S-).

    Reduction: The carboxyl group (-COOH) can be reduced to form alcohols.

    Substitution: The amino group (-NH2) can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution Reagents: Acyl chlorides or anhydrides are used for substitution reactions involving the amino group.

Major Products Formed

    Oxidation: Formation of disulfide bonds.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other derivatives.

Scientific Research Applications

2-Amino-3-methyl-3-sulfanylbutanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-amino-3-methyl-3-sulfanylbutanoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group (-SH) can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The amino group (-NH2) can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cysteine: An amino acid with a similar sulfanyl group.

    Methionine: An amino acid with a sulfur-containing side chain.

    Homocysteine: An amino acid with a similar structure but an additional methylene group.

Uniqueness

2-Amino-3-methyl-3-sulfanylbutanoic acid is unique due to its specific structural features, such as the presence of a methyl group at the 3-position and a sulfanyl group. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H20N2O4S2

Molecular Weight

284.4 g/mol

IUPAC Name

2-amino-3-methyl-3-sulfanylbutanoic acid;2-amino-4-sulfanylbutanoic acid

InChI

InChI=1S/C5H11NO2S.C4H9NO2S/c1-5(2,9)3(6)4(7)8;5-3(1-2-8)4(6)7/h3,9H,6H2,1-2H3,(H,7,8);3,8H,1-2,5H2,(H,6,7)

InChI Key

WCHNGZKHWVYRKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C(=O)O)N)S.C(CS)C(C(=O)O)N

Origin of Product

United States

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